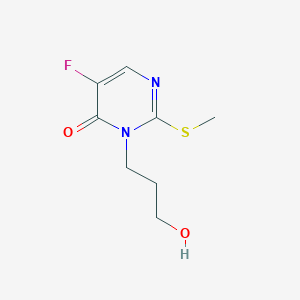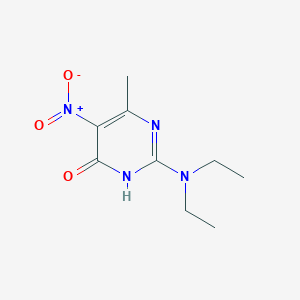
1-(2-Chlorophenyl)pyrazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)pyrazolidine-3,5-dione is a heterocyclic compound featuring a pyrazolidine ring substituted with a 2-chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)pyrazolidine-3,5-dione can be synthesized through various methods. One common approach involves the condensation of hydrazine derivatives with diketones. For instance, the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate, followed by cyclization, yields the desired pyrazolidine-3,5-dione .
Industrial Production Methods: Industrial production often employs sustainable synthetic approaches. An example is the anodic N-N bond formation using dianilides as precursors. This method involves electroconversion in an undivided cell under constant-current conditions, providing a more environmentally friendly alternative .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chlorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogen exchange reactions often employ reagents like sodium iodide in acetone
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)pyrazolidine-3,5-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to activate caspases-9/3, leading to apoptosis in cancer cells. This activation triggers a cascade of events resulting in programmed cell death . Additionally, the compound’s antimicrobial activity is attributed to its ability to inhibit bacterial cell wall biosynthesis .
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Chlorophenyl)pyrazolidine-3,5-dione
- 1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione
- 1-(2-Methyl-4-oxo-4H-thiochromene-8-carbonyl)pyrazolidine-3,5-dione
Uniqueness: 1-(2-Chlorophenyl)pyrazolidine-3,5-dione stands out due to its specific substitution pattern, which imparts unique biological activities. Compared to its analogs, this compound exhibits a distinct mechanism of action and a broader spectrum of antimicrobial activity .
Eigenschaften
CAS-Nummer |
820238-65-1 |
|---|---|
Molekularformel |
C9H7ClN2O2 |
Molekulargewicht |
210.62 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-3-1-2-4-7(6)12-9(14)5-8(13)11-12/h1-4H,5H2,(H,11,13) |
InChI-Schlüssel |
OVRAFRIMQVPBTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NN(C1=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isoxazole, 3-(4-fluorophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12911054.png)






![4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one](/img/structure/B12911095.png)

![Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12911099.png)


![3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12911118.png)

